2-Bromo-5-fluorobenzaldehyde

Catalog No.
S608605
CAS No.
94569-84-3
M.F
C7H4BrFO
M. Wt
203.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-fluorobenzaldehyde

CAS Number

94569-84-3

Product Name

2-Bromo-5-fluorobenzaldehyde

IUPAC Name

2-bromo-5-fluorobenzaldehyde

Molecular Formula

C7H4BrFO

Molecular Weight

203.01 g/mol

InChI

InChI=1S/C7H4BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H

InChI Key

CJUCIKJLMFVWIS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C=O)Br

Synonyms

2-bromo-5-fluorobenzaldehyde

Canonical SMILES

C1=CC(=C(C=C1F)C=O)Br

Precursor for Heterocyclic Compounds:

Due to the presence of the reactive aldehyde group and the electron-withdrawing properties of the bromine and fluorine substituents, 2-bromo-5-fluorobenzaldehyde can participate in various condensation reactions to form heterocyclic compounds. These compounds often possess interesting biological properties and find applications in medicinal chemistry and materials science [].

Exploration of Halogen-Halogen Interactions:

The presence of both bromine and fluorine in close proximity within the molecule makes 2-bromo-5-fluorobenzaldehyde a valuable candidate for studying halogen-halogen interactions in the solid state. These interactions influence crystal packing and can impact the material's physical properties [].

Origin and Significance:

2-Bromo-5-fluorobenzaldehyde can be synthesized from readily available starting materials like 2-bromo-5-fluorotoluene. Its significance lies in its ability to introduce both a bromo and a fluoro substituent onto an aromatic ring in a specific orientation (2 and 5 positions). This precise positioning allows for further functionalization and creation of complex molecules with desired properties [].

Citation:

  • Sigma-Aldrich: - 2-Bromo-5-fluorobenzaldehyde.

Molecular Structure Analysis

2-Bromo-5-fluorobenzaldehyde consists of a benzene ring (six-membered carbon ring) with a formyl group (CHO) attached at the second position and a bromine (Br) atom at the fifth position. The presence of fluorine (F) at the fifth position introduces a slight electron-withdrawing effect, influencing the reactivity of the molecule.

Key Features:

  • Disubstituted benzene ring with bromo and fluoro substituents in a meta (1,3) orientation.
  • Polar carbonyl group (C=O) of the formyl group.

Notable Aspects:

The combination of electron-withdrawing bromo and fluoro substituents can deactivate the aromatic ring towards electrophilic aromatic substitution reactions but may activate it for nucleophilic aromatic substitution reactions [].

Citation:

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2008). Organic chemistry (2nd ed.). Oxford University Press.

Chemical Reactions Analysis

Synthesis:

One common method for synthesizing 2-Bromo-5-fluorobenzaldehyde involves the reaction of 2-bromo-5-fluorotoluene with N-bromosuccinimide (NBS) as a brominating agent [].

Balanced Chemical Equation:

C6H4FBr (2-bromo-5-fluorotoluene) + NBS → C7H4BrFO (2-Bromo-5-fluorobenzaldehyde) + HBr

Other Relevant Reactions:

2-Bromo-5-fluorobenzaldehyde can participate in various reactions due to the presence of the reactive formyl group and the halogen substituent. Some examples include:

  • Condensation reactions with amines or phenols to form imines or Schiff bases.
  • Wittig reaction with phosphonium ylides to form alkenes.
  • Heck reaction with alkenes and palladium catalysts to form new carbon-carbon bonds.
Note

Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature.
  • Melting Point: Expected to be above room temperature.
  • Boiling Point: Expected to be high due to the aromatic ring and polar carbonyl group.
  • Solubility: Moderately soluble in organic solvents like dichloromethane or chloroform.
  • Stability: Stable under normal storage conditions.

Finding Specific Data:

Experimental data for melting point, boiling point, and solubility can potentially be found in technical data sheets provided by chemical suppliers.

2-Bromo-5-fluorobenzaldehyde is likely to exhibit some of the following hazards common to aromatic aldehydes and halogenated compounds:

  • Skin and eye irritant: May cause irritation upon contact.
  • Harmful if swallowed:

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (11.11%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (11.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (11.11%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (77.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2-Bromo-5-fluorobenzaldehyde

Dates

Modify: 2023-08-15

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